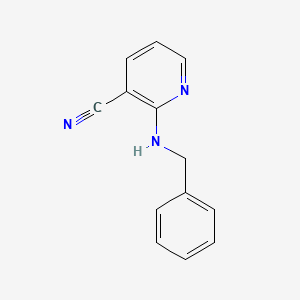

2-(Benzylamino)nicotinonitrile

Description

Significance of the Nicotinonitrile Scaffold in Modern Medicinal Chemistry

The nicotinonitrile, or 3-cyanopyridine (B1664610), scaffold is a foundational structural unit in a multitude of synthetic and naturally occurring compounds. ekb.egresearchgate.net Its presence in vital molecules like nicotinic acid, nicotinamide, and vitamin B6 underscores its metabolic importance. ekb.egresearchgate.net In the realm of medicinal chemistry, the nicotinonitrile nucleus has attracted considerable attention due to its association with a wide array of pharmacological activities. ekb.egekb.eg

The versatility of the nicotinonitrile ring allows for various chemical modifications, leading to the development of derivatives with diverse biological properties. These include antioxidant, anti-inflammatory, and anticancer activities. ekb.egekb.eg Several commercially available drugs, such as bosutinib, milrinone, neratinib, and olprinone, feature the nicotinonitrile scaffold, highlighting its therapeutic relevance. researchgate.netekb.eg The continuous exploration of nicotinonitrile-based hybrids remains a promising avenue for the discovery and development of new therapeutic agents. ekb.egekb.eg

Contextualization of 2-Aminonicotinonitrile Derivatives in Heterocyclic Synthesis

2-Aminonicotinonitrile serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. Its derivatives are of significant interest due to their well-documented biological activities, including antimicrobial, antiviral, antidiabetic, and antitumor properties. tandfonline.com The synthesis of 2-aminonicotinonitrile derivatives can be achieved through various methods, often involving multi-component reactions. tandfonline.comeurjchem.comresearchgate.net

One common approach involves the one-pot reaction of an aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.netekb.eg Microwave-assisted synthesis has been shown to be an efficient method, often resulting in higher yields and shorter reaction times compared to conventional techniques. tandfonline.comeurjchem.com The reactivity of the amino and cyano groups in 2-aminonicotinonitrile derivatives allows for further chemical transformations, leading to the creation of more complex heterocyclic systems such as pyrimidines, naphthyridines, and pyrazoles. tandfonline.com

The following table provides examples of synthetic methods for 2-aminonicotinonitrile derivatives:

| Starting Materials | Reagents | Product Type | Reference |

| Acetophenone, Anisaldehyde, Malononitrile | Ammonium Acetate (Microwave) | 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (B5685546) | tandfonline.com |

| Heterocyclic Methyl Ketones, Malononitrile, Aryl Aldehydes | Ammonium Acetate (Microwave/Ultrasound) | 2-Aminonicotinonitrile derivatives bearing a benzothiazole (B30560) nucleus | eurjchem.com |

| Arylaldehydes, Methylketones, Malononitrile | Tetrabutyl Ammonium Bromide (Aqueous Medium) | 2-Amino nicotinonitrile derivatives | researchgate.net |

| Oxime Acetate, Aldehyde, Malononitrile | CuI@Al2O3 Nanocatalyst (Solvent-free) | 2-Aminonicotinonitriles | researchgate.net |

Research Trajectory of 2-(Benzylamino)nicotinonitrile and Its Analogues in Drug Discovery

Research into this compound and its analogues is primarily driven by the search for novel therapeutic agents. ontosight.ai The core structure, combining a benzylamino group with a nicotinonitrile scaffold, provides a template for designing molecules with specific biological activities.

Studies have explored the potential of these compounds in several therapeutic areas:

Anticancer Activity: Some derivatives have been investigated for their ability to inhibit enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase. tandfonline.com For instance, 4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile has shown good EGFR TK inhibitory activity. tandfonline.comresearchgate.net

Enzyme Inhibition: this compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which could have implications for drug metabolism.

Antimicrobial Properties: Derivatives of this compound have demonstrated antibacterial effects against various bacterial strains.

The synthesis of analogues often involves modifying the substituents on the pyridine (B92270) ring or the benzyl (B1604629) group to explore structure-activity relationships. nih.gov For example, the introduction of different functional groups can influence the compound's biological activity and physicochemical properties. nih.govontosight.ai The development of "smart hybrids," which combine two or more pharmacophores, is a promising strategy in this field. ekb.eg

The following table summarizes some research findings on this compound and its analogues:

| Compound | Research Focus | Key Finding | Reference |

| This compound | Enzyme Inhibition, Anticancer, Antimicrobial | Potential inhibitor of CYP1A2; efficacy as an EGFR tyrosine kinase inhibitor; antibacterial effects. | |

| 4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile | Anticancer | Good EGFR TK inhibitory activity (IC50 1.12 µM). | tandfonline.comresearchgate.net |

| 2-(Benzylamino)-5-chloro-4-methylnicotinonitrile | Synthesis | Synthesized with an 88% yield. | nih.gov |

| 2-(Benzylamino)-4-(4-nitrophenyl)nicotinonitrile | Synthesis | Synthesized with a 99% yield. | nih.gov |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues | Pancreatic β-cell protection | Identified a novel scaffold with improved potency and water solubility for potential diabetes treatment. | nih.gov |

The ongoing investigation into this compound and its analogues highlights the continued importance of the nicotinonitrile scaffold in the quest for new and effective medicines. ekb.egekb.eg

Structure

3D Structure

Propriétés

IUPAC Name |

2-(benzylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDQHSDPGWFMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340158 | |

| Record name | 2-(benzylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50351-72-9 | |

| Record name | 2-(benzylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzylamino Nicotinonitrile and Its Structural Analogues

General Synthetic Strategies for 2-(Benzylamino)nicotinonitrile

Amination Reactions of Substituted Nicotinonitriles

A prevalent and direct method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position of the nicotinonitrile ring with benzylamine (B48309). The most common substrates for this reaction are 2-halonicotinonitriles, particularly 2-chloronicotinonitrile.

The reaction is typically carried out by refluxing the 2-chloronicotinonitrile derivative with benzylamine in a suitable solvent, such as absolute ethanol (B145695). mdpi.comsciencepub.net The electron-deficient nature of the pyridine (B92270) ring, often enhanced by electron-withdrawing groups at other positions, facilitates the nucleophilic attack by benzylamine at the C2 position, leading to the displacement of the chloride ion. Reaction times can range from 6 to 12 hours, with reported yields between 70% and 85%. The use of polar aprotic solvents like DMF has also been reported to enhance the nucleophilicity of the amine and improve yields.

Table 1: Synthesis of this compound Derivatives via Amination

| Starting Material | Amine | Solvent | Conditions | Yield (%) | Reference |

| 2-Chloro-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile | Benzylamine | Absolute Ethanol | Reflux, 6-12 h | 48 | mdpi.com |

| 2-Chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Benzylamine | Absolute Ethanol | Reflux, 6 h | Not Specified | sciencepub.net |

Multicomponent Condensation Reactions Incorporating Benzylamine

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound derivatives in a one-pot fashion. nih.govmdpi.comrsc.org These reactions involve the combination of three or more starting materials to form a single product that incorporates a significant portion of the atoms from each reactant. nih.gov

One such strategy involves the reaction of an enaminone, malononitrile (B47326), and benzylamine. mdpi.com This three-component reaction provides a straightforward route to various substituted 2-aminopyridines, including those with a benzylamino group at the 2-position. The reaction conditions can be optimized, with solvent-free conditions at 80°C for 3 hours proving effective. mdpi.com This method is valued for its simplicity, speed, and cleaner reaction profile compared to traditional multi-step syntheses. mdpi.com

Another multicomponent approach is the Povarov reaction, which is used for synthesizing nitrogen-containing aromatic compounds from aromatic amines, aldehydes, and dienophiles. researchgate.net While not a direct synthesis of the titular compound, it highlights the utility of MCRs in generating related heterocyclic structures.

Table 2: Multicomponent Synthesis of this compound Derivatives

| Enaminone | Amine | Other Reactant(s) | Conditions | Yield (%) | Reference |

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzylamine | Malononitrile | 80°C, 3 h, solvent-free | 75 | mdpi.com |

| (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | Benzylamine | Malononitrile | Not Specified | 80 | mdpi.com |

Reaction Pathways Involving Pyridine N-Oxides and Isocyanides for 2-Aminopyridines

The synthesis of 2-aminopyridines can also be achieved through reactions involving pyridine N-oxides. A notable method involves the reaction of pyridine N-oxides with activated isocyanides. nih.govnih.govresearchgate.netfigshare.com This one-pot, two-step process can produce substituted 2-aminopyridines in good yields, up to 84%. nih.govnih.govfigshare.com The reaction proceeds through an isolable N-formylaminopyridine intermediate, which is then deprotected in situ. nih.govnih.govfigshare.com This method is particularly useful for synthesizing 2-aminopyridines with strongly electron-withdrawing substituents, where other methods might fail. nih.gov

Another related pathway is the Reissert-Henze reaction, where pyridine N-oxides activated by a phosphonium (B103445) coupling reagent react with amines to furnish 2-aminopyridines. nih.gov These methods provide an alternative to traditional SNAr reactions and expand the scope of accessible 2-aminopyridine (B139424) derivatives.

Synthesis of Diversified this compound Derivatives

Introduction of Aromatic and Heteroaromatic Substituents

The core this compound structure can be readily diversified by introducing various aromatic and heteroaromatic substituents onto the pyridine ring. This is often achieved by starting with a pre-functionalized nicotinonitrile precursor.

For instance, the synthesis of 2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile and its analogues demonstrates the incorporation of aryl and arylthio groups. nih.gov These compounds are prepared through a general procedure followed by purification via flash chromatography. The presence of these substituents can significantly influence the electronic and steric properties of the final molecule. Similarly, derivatives bearing naphthalenyl and quinolinyl groups at the 4-position have been synthesized, showcasing the versatility of these synthetic methods in creating a library of structurally diverse compounds. nih.gov The reaction of 2-amino-nicotinonitrile derivatives with reagents like p-anisaldehyde can also introduce further aromatic moieties. researchgate.netinformahealthcare.com

Table 3: Diversified this compound Derivatives

| Compound Name | Substituents | Yield (%) | Reference |

| 2-(benzylamino)-4-(4-methoxyphenyl)-5-((4-methoxyphenyl)thio)nicotinonitrile | 4-(4-methoxyphenyl), 5-((4-methoxyphenyl)thio) | 85 | nih.gov |

| 2-(benzylamino)-4-(4-chlorophenyl)-5-((2,2,2-trifluoroethyl)thio)nicotinonitrile | 4-(4-chlorophenyl), 5-((2,2,2-trifluoroethyl)thio) | 88 | nih.gov |

| 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-(naphthalen-2-yl)nicotinonitrile | 4-(naphthalen-2-yl), 5-((4-methoxyphenyl)thio) | 94 | nih.gov |

| 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-(quinolin-3-yl)nicotinonitrile | 4-(quinolin-3-yl), 5-((4-methoxyphenyl)thio) | 67 | nih.gov |

Derivatization via Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

Further derivatization of the this compound scaffold can be achieved through electrophilic and nucleophilic substitution reactions on the pyridine ring. byjus.comtutoring-blog.co.ukscribd.comyoutube.com The reactivity of the pyridine ring is influenced by the existing substituents. The benzylamino group is an activating, ortho-, para-directing group for electrophilic substitution, while the cyano group is a deactivating, meta-directing group.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, could potentially introduce substituents at the 3- and 5-positions of the pyridine ring, although the presence of the deactivating cyano group would make these reactions challenging. byjus.com

Nucleophilic aromatic substitution, on the other hand, is facilitated by electron-withdrawing groups on the ring. youtube.comresearchgate.net If the this compound molecule contains other leaving groups, such as halogens, at the 4- or 6-positions, further nucleophilic substitution with various nucleophiles could be possible. The success of these reactions depends on the specific substrate and reaction conditions.

Functionalization of the Benzylamino Moiety

The functionalization of the 2-amino substituent on the nicotinonitrile ring is a key strategy for creating structural diversity. This is typically achieved by reacting a 2-halonicotinonitrile precursor with a variety of primary amines. For instance, 2-chloro-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile serves as a versatile intermediate. researchgate.net Its reaction with amines such as benzylamine, piperonylamine, or 1-phenylethylamine (B125046) in refluxing absolute ethanol yields the corresponding 2-substituted amino-nicotinonitrile derivatives. researchgate.net This approach allows for the introduction of different functionalities, altering the steric and electronic properties of the final compound.

In a similar fashion, the synthesis of a series of 4-(benzofuran-2-yl)-2-(substituted)-nicotinonitriles was accomplished through the condensation of an allylidene malononitrile intermediate with various primary amines, including benzylamine, resulting in yields of 43-83%. tandfonline.com This demonstrates that the choice of the amine component is a critical step in defining the final structure. While direct modification of the benzylamino group after its introduction is less commonly reported, the synthesis of analogues with varied amino substituents is a well-established method for achieving functional diversity.

Synthesis of Thio-Substituted Nicotinonitrile Analogues

The incorporation of sulfur-containing moieties into the nicotinonitrile framework leads to thio-substituted analogues with distinct chemical properties. A prominent method for achieving this involves the synthesis of pyridinethiones, which serve as versatile precursors. nih.gov These pyridinethiones can be S-alkylated and subsequently cyclized to form fused ring systems like thieno[2,3-b]pyridines. nih.gov

A direct approach to creating thio-substituted nicotinonitriles has been demonstrated in the synthesis of 2-(benzylamino)-5-(aryl/alkylthio)nicotinonitrile derivatives. nih.gov These reactions are generally purified by flash chromatography to afford the desired products in high yields. nih.gov Another strategy involves using pyridine-2(1H)-thiones as key building blocks for creating nicotinonitrile-thiazole hybrids through a one-pot, amine-mediated reaction with hydrazonyl chlorides. researchgate.netcu.edu.eg

Furthermore, glycosylthio-heterocycles, a specific class of thio-substituted nicotinonitriles, have been synthesized. researchgate.net The synthesis of 4,6-disubstituted-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylsulfanyl)-nicotinonitriles is achieved by grinding pyridinethione precursors with solid potassium hydroxide, followed by the addition of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. researchgate.net This solid-state, solvent-free method highlights a green approach to S-glycoside formation. researchgate.net

| Compound Name | R1 Group | Thio-Substituent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile | Phenyl | Phenylthio | 83 | nih.gov |

| 2-(benzylamino)-4-(4-methoxyphenyl)-5-((4-methoxyphenyl)thio)nicotinonitrile | 4-Methoxyphenyl | (4-Methoxyphenyl)thio | 85 | nih.gov |

| 2-(benzylamino)-5-((4-methoxyphenyl)thio)-4-methylnicotinonitrile | Methyl | (4-Methoxyphenyl)thio | 85 | nih.gov |

| 2-(benzylamino)-4-methyl-5-((4-nitrophenyl)thio)nicotinonitrile | Methyl | (4-Nitrophenyl)thio | 99 | nih.gov |

| 2-(benzylamino)-4-methyl-5-((2,2,2-trifluoroethyl)thio)nicotinonitrile | Methyl | (2,2,2-Trifluoroethyl)thio | 72 | nih.gov |

Synthesis of Pyridone-Based Precursors and Their Conversion

An established synthetic route to nicotinonitriles involves the use of pyridone (or 2-oxo-pyridine) intermediates. These pyridones can be synthesized through various multi-component reactions. For example, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are used as scaffolds for building more complex molecules. nih.gov The synthesis of 3-cyano-2-oxopyridine derivatives can be achieved by refluxing β-dicarbonyl compounds with malononitrile in ethanol using triethylamine (B128534) as a catalyst. ekb.eg

Once the pyridone is formed, it can be converted to the corresponding nicotinonitrile. A common method for this transformation is chlorination, which aromatizes the pyridone ring. beilstein-journals.org For example, 2-oxo-3-nicotinonitrile precursors can be heated with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to yield the 2-chloro-3-nicotinonitrile derivative. ekb.eg This halogenated intermediate is then highly susceptible to nucleophilic substitution, allowing for the introduction of groups like benzylamino. sciencepub.net Some modern synthetic approaches have sought to bypass this pyridone-based route to develop more direct and efficient processes using acyclic starting materials. beilstein-journals.orgbeilstein-journals.org

Catalytic Approaches in Nicotinonitrile Synthesis

Catalysis plays a pivotal role in the modern synthesis of nicotinonitriles, offering pathways to increased efficiency, selectivity, and sustainability. Both metal-catalyzed cross-coupling reactions and principles of green chemistry are integral to these advanced synthetic strategies.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of complex pyridine derivatives. eie.grmdpi.comsioc-journal.cn These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Negishi couplings, typically employ palladium catalysts, although other metals like nickel, cobalt, and iron are also effective. eie.gruni-muenchen.de

In the context of nicotinonitrile synthesis, copper catalysis has been utilized for amination reactions. For example, the reaction of a nicotinonitrile with ammonia/NaN₃ under copper catalysis can yield 3-amino-pyridine derivatives, demonstrating a method for introducing nitrogen-based functional groups. While specific examples of metal-catalyzed cross-coupling for the direct synthesis of this compound are not extensively detailed in the provided literature, the general applicability of these methods to pyridine systems suggests their potential in constructing the core scaffold or in subsequent functionalization steps. acs.org

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of nicotinonitriles to develop more sustainable and environmentally benign processes. researchgate.net Key strategies include the use of reusable catalysts, solvent-free reaction conditions, and alternative energy sources like microwave irradiation.

A notable development is the use of nanomagnetic metal-organic frameworks (MOFs) as catalysts. nih.govacs.org One such catalyst, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, facilitates a four-component reaction to produce a wide range of nicotinonitrile derivatives in excellent yields (68–90%) under solvent-free conditions. nih.govacs.org The magnetic nature of the catalyst allows for its easy separation and reuse. nih.gov Similarly, magnetic deep eutectic solvents and other magnetic H-bond catalysts have been developed for the efficient, solvent-free synthesis of nicotinonitrile hybrids. semanticscholar.orgrsc.org

Solvent-free grinding is another eco-friendly technique that has been successfully employed. The synthesis of 3-cyano-2(1H)pyridinethione derivatives has been achieved by grinding the reactants together, resulting in excellent yields and short reaction times. researchgate.net Microwave-assisted synthesis, often in aqueous media, represents another green approach. This method has been used for the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones from 2-aminonicotinonitriles, utilizing a recyclable DBU-H₂O system. rsc.org

| Green Chemistry Approach | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Nanomagnetic Catalysis | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ / Solvent-free, 110 °C | High yield (68-90%), short reaction time (40-60 min), reusable catalyst | nih.govacs.org |

| Solid-State Grinding | Solid KOH / Solvent-free, room temp. | Excellent yields, short reaction time, no solvent, easy setup | researchgate.net |

| Microwave-Assisted Synthesis | DBU / Water | Fast, clean, efficient, recyclable catalyst system | rsc.org |

| Magnetic H-bond Catalysis | Fe₃O₄@SiO₂@tosyl-carboxamide / Solvent-free, 100 °C | High efficiency, reusable magnetic catalyst, mild conditions | semanticscholar.org |

Reaction Optimization and Yield Enhancement Techniques

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction times, and ensuring the economic viability of a synthetic process. For the synthesis of nicotinonitriles, several parameters are commonly adjusted, including temperature, solvent, concentration, and catalyst loading.

In the nucleophilic aromatic substitution reaction to produce this compound derivatives, refluxing in absolute ethanol is a common condition, with the temperature (70-80°C) being optimal for achieving complete substitution without promoting side reactions. A 1:1 molar ratio of the 2-chloronicotinonitrile precursor to benzylamine is also key to minimizing residual starting materials.

The development of continuous flow synthesis for a 2-bromo-4-methylnicotinonitrile precursor provides a clear example of reaction optimization. beilstein-journals.org By transitioning from a batch process to a flow reactor, researchers could operate at higher temperatures and concentrations than typically feasible. For instance, increasing the temperature to 95 °C and the concentration to 1.0 M in the flow system resulted in yields greater than 93% with a residence time of just 2 minutes, a significant improvement over the 1-hour reaction time required for the equivalent batch process. beilstein-journals.org

Optimization of catalyst loading is another critical factor. In the synthesis of nicotinonitriles using a magnetic H-bond catalyst, it was found that 10 mg of the catalyst provided the optimal result. semanticscholar.org Increasing the catalyst amount further did not improve the yield, demonstrating the importance of identifying the most efficient catalyst concentration. semanticscholar.org Similarly, in a multi-component reaction to form 2-aminopyridine derivatives, conditions were systematically varied, identifying 80 °C as the optimal temperature to achieve the best yield in the shortest time (3 hours). semanticscholar.org

| Reaction | Parameter Optimized | Condition | Result (Yield %) | Reference |

|---|---|---|---|---|

| Continuous Flow Synthesis of 2-bromo-4-methylnicotinonitrile | Temperature | 80 °C | 67 | beilstein-journals.org |

| 95 °C | >93 | beilstein-journals.org | ||

| MCR for 2-Aminopyridine Synthesis | Temperature | Room Temp. | 25 | semanticscholar.org |

| 60 °C | 40 | semanticscholar.org | ||

| 80 °C | 85 | semanticscholar.org | ||

| Catalytic Synthesis of Nicotinonitrile | Catalyst Loading | 5 mg | 80 | semanticscholar.org |

| 10 mg | 94 | semanticscholar.org | ||

| 15 mg | 94 | semanticscholar.org |

Advanced Spectroscopic Characterization of 2 Benzylamino Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2-(benzylamino)nicotinonitrile and its analogues, offering precise information about the atomic arrangement within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is fundamental for identifying the proton environments in this compound and its derivatives. The chemical shifts, multiplicities, and coupling constants of the proton signals provide a detailed map of the molecule's structure.

In the ¹H NMR spectrum of this compound, the methylene (B1212753) protons (N-CH₂) of the benzylamino group typically appear as a doublet at approximately δ 4.51–4.71 ppm. rsc.org The aromatic protons of the benzyl (B1604629) and pyridine (B92270) rings resonate in the range of δ 7.20–8.10 ppm. For specific derivatives, these shifts can vary. For instance, in 2-(benzylamino)-4-(4-methoxyphenyl)nicotinonitrile, the pyridine proton (H-6) appears as a doublet at δ 8.29 ppm, while the benzylamine (B48309) NH proton is observed as a triplet at δ 5.54 ppm and the CH₂ protons as a doublet at δ 4.65 ppm. nih.gov

Substituents on the pyridine or benzyl ring significantly influence the chemical shifts. In 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile, the pyridine proton H-6 resonates at δ 8.35-8.42 ppm, and the benzyl CH₂ protons appear at δ 4.79 ppm. nih.gov Similarly, for 2-(benzylamino)-6-(trifluoromethyl)nicotinonitrile, the benzyl CH₂ protons are observed as a doublet at δ 4.71 ppm. In more complex derivatives like 2-(benzylamino)-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile, the methylene protons (CH₂) are seen at δ 4.97 ppm, and the NH proton as a broad singlet at δ 6.98 ppm, which is exchangeable with D₂O. mdpi.com

¹H NMR Data for this compound and its Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|---|

| This compound | Chloroform-d | N-CH₂ | 4.51 | d | 5.6 | rsc.org |

| Aromatic H | 7.31 | t | 4.3 | rsc.org | ||

| Pyridine H-6 | 8.09 | s | - | rsc.org | ||

| Pyridine H-5 | 7.49 | dd | 8.8, 2.3 | rsc.org | ||

| 2-(Benzylamino)-4-(4-methoxyphenyl)nicotinonitrile | CDCl₃ | Pyridine H-6 | 8.29 | d | 5.3 | nih.gov |

| NH | 5.54 | t | 5.5 | nih.gov | ||

| N-CH₂ | 4.65 | d | 5.5 | nih.gov | ||

| 2-(Benzylamino)-4-(4-nitrophenyl)nicotinonitrile | CDCl₃ | Pyridine H-6 | 8.42-8.35 | m | - | nih.gov |

| NH | 5.73 | t | 5.0 | nih.gov | ||

| N-CH₂ | 4.79 | d | 5.5 | nih.gov | ||

| 2-(Benzylamino)-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile | DMSO-d₆ | N-CH₂ | 4.97 | s | - | mdpi.com |

| NH | 6.98 | br s | - | mdpi.com | ||

| Aromatic & Pyridine H | 7.62-8.31 | m | - | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Key resonances for this compound include the nitrile carbon (C≡N) signal, which typically appears in the range of δ 117–119 ppm, and the methylene carbon (N-CH₂) of the benzylamino group, resonating at approximately δ 45–50 ppm.

For the parent compound, this compound, the N-CH₂ carbon appears at δ 45.92 ppm and the nitrile carbon at δ 118.57 ppm in Chloroform-d. rsc.org In substituted derivatives, these values can shift. For example, in 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile, the N-CH₂ carbon is found at δ 45.6 ppm and the nitrile carbon at δ 116.1 ppm. nih.gov In the highly substituted 2-(benzylamino)-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile, the CH₂ carbon resonates at δ 51.45 ppm and the CN carbon at δ 118.7 ppm. mdpi.com The various aromatic and pyridine carbons show a wide range of chemical shifts depending on their electronic environment. mdpi.com

¹³C NMR Data for this compound and its Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|---|

| This compound | Chloroform-d | N-CH₂ | 45.92 | rsc.org |

| C≡N | 118.57 | rsc.org | ||

| Pyridine C-2 | 159.84 | rsc.org | ||

| Pyridine C-6 | 153.03 | rsc.org | ||

| 2-(Benzylamino)-4-(4-nitrophenyl)nicotinonitrile | CDCl₃ | N-CH₂ | 45.6 | nih.gov |

| C≡N | 116.1 | nih.gov | ||

| Pyridine C-2 | 159.1 | nih.gov | ||

| Pyridine C-6 | 152.7 | nih.gov | ||

| 2-(Benzylamino)-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile | DMSO-d₆ | CH₂ | 51.45 | mdpi.com |

| C≡N | 118.7 | mdpi.com | ||

| Aromatic & Pyridine Carbons | 120.01-153.42 | mdpi.com |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for characterization. mdpi.com The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable structural information. mdpi.comnih.gov

For example, in 2-(benzylamino)-4-(4-chlorophenyl)-5-((2,2,2-trifluoroethyl)thio)nicotinonitrile, the three fluorine atoms of the trifluoroethyl group give a signal at δ -65.71 ppm in the ¹⁹F{¹H} NMR spectrum. nih.gov This technique is particularly useful for confirming the incorporation and position of fluorine-containing substituents. mdpi.com The large chemical shift dispersion in ¹⁹F NMR reduces signal overlap, making it suitable for analyzing complex mixtures. mdpi.com

Two-Dimensional NMR Techniques for Complex Structures

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. mnstate.edu

Common 2D NMR experiments include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. pr.ac.rs

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. pr.ac.rs

These 2D NMR techniques have been instrumental in the complete spectral assignment of complex coumarin (B35378) derivatives with benzylamino substituents, confirming the spatial orientation of different parts of the molecule. pr.ac.rs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. sci-hub.se

Key characteristic IR absorption bands include:

N-H Stretch: A sharp absorption band in the region of 3320–3440 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the benzylamino group. mdpi.commdpi.com

C≡N Stretch: The nitrile group (C≡N) exhibits a strong and sharp absorption band in the range of 2211–2225 cm⁻¹. mdpi.comsemanticscholar.org The presence of this band is a clear indicator of the nicotinonitrile core.

Aromatic C-H Stretch: The stretching vibrations of C-H bonds in the aromatic rings (benzyl and pyridine) typically appear at frequencies above 3000 cm⁻¹, often in the 3050–3100 cm⁻¹ range.

C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is found in the region of 1200 to 1350 cm⁻¹. msu.edu

For example, the IR spectrum of 2-(benzylamino)-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile shows characteristic bands at 3218 cm⁻¹ (NH) and 2220 cm⁻¹ (CN). mdpi.com Another derivative, 4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile, displays absorptions at 3369 cm⁻¹ (NH) and 2211 cm⁻¹ (CN). semanticscholar.org

Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretch | 3320 - 3440 | mdpi.commdpi.com |

| Nitrile (C≡N) | Stretch | 2211 - 2225 | mdpi.comsemanticscholar.org |

| Aromatic C-H | Stretch | 3050 - 3100 | |

| Aromatic Amine (C-N) | Stretch | 1200 - 1350 | msu.edu |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the structure through the analysis of fragmentation patterns.

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺) and its fragments is measured. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For example, the molecular ion of 6-(benzylamino)nicotinonitrile is observed at an m/z of 210.1015, which corresponds to the calculated value for [C₁₃H₁₁N₃+H]⁺. rsc.org

For substituted derivatives, the mass spectrum will reflect the masses of the substituents. For instance, the mass spectrum of 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile shows a molecular ion peak [M+H]⁺ at m/z 331.1198. nih.gov In the case of halogenated derivatives, the isotopic pattern of the halogens can be observed. For example, 2-(benzylamino)-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile exhibits a molecular ion peak at m/z 447 [M]⁺, with characteristic isotopic peaks at m/z 449 [M+2]⁺ and 451 [M+4]⁺ due to the presence of two chlorine atoms. mdpi.com

Electron ionization mass spectrometry (EI-MS) can provide information on the fragmentation pathways of the molecule, which helps in confirming the structure. semanticscholar.org

Mass Spectrometry Data for this compound and its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. scispec.co.thcelignis.comvelp.com

In the analysis of nicotinonitrile derivatives, HRMS provides definitive evidence for the assigned structure. For example, the derivative 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile was analyzed using HRMS with electrospray ionization (ESI). The results showed an experimental mass that was nearly identical to the theoretically calculated mass for the protonated molecule [M+H]⁺, confirming its elemental composition. nih.gov This level of precision is crucial for validating the successful synthesis of the target molecule.

Interactive Table 1: HRMS Data for a this compound Derivative

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

| 2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrile | C₁₉H₁₅N₄O₂ | [M+H]⁺ | 331.1197 | 331.1198 | nih.gov |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This technique is essential for validating the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The process involves combusting a small, precisely weighed sample and quantifying the resulting gaseous products. scispec.co.thcelignis.comuni-saarland.de

For a substituted derivative, 2-(benzylamino)-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile, elemental analysis was performed to confirm its elemental makeup. The experimentally determined percentages of carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated values based on its proposed molecular formula, C₂₅H₁₆Cl₂FN₃. This strong correlation between the theoretical and experimental values provides fundamental support for the compound's assigned structure. researchgate.net

Interactive Table 2: Elemental Analysis Data for a this compound Derivative

| Compound | Formula | Element | Calculated (%) | Found (%) | Source |

| 2-(Benzylamino)-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile | C₂₅H₁₆Cl₂FN₃ | C | 66.98 | 67.10 | |

| H | 3.60 | 3.40 | |||

| N | 9.37 | 9.55 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com

This method has been applied to various complex nicotinonitrile derivatives to elucidate their solid-state conformation. For instance, the crystal structure of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile was determined, revealing key structural parameters. nih.gov The analysis provided data on the crystal system, space group, and the dimensions of the unit cell. Such information is invaluable for understanding structure-property relationships and for computational modeling studies. nih.govmdpi.com

Interactive Table 3: Single-Crystal X-ray Data for a Nicotinonitrile Derivative

| Parameter | 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | Source |

| Formula | C₁₉H₁₅N₃O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.9448 (12) | nih.gov |

| b (Å) | 18.960 (2) | nih.gov |

| c (Å) | 7.4738 (8) | nih.gov |

| β (˚) | 94.743 (2) | nih.gov |

| Volume (ų) | 1545.6 (3) | nih.gov |

| Z | 4 | nih.gov |

Chemical Transformations and Derivatization of 2 Benzylamino Nicotinonitrile

Reactions at the Nicotinonitrile Core

The nicotinonitrile core, consisting of a pyridine (B92270) ring substituted with a nitrile group, presents two primary sites for chemical modification: the nitrile group itself and the pyridine ring system.

Modifications and Transformations of the Nitrile Group (–CN)

The nitrile group (–C≡N) in 2-(benzylamino)nicotinonitrile is a versatile functional group that can be converted into various other functionalities through several established chemical transformations. researchgate.net These reactions typically involve nucleophilic addition to the electrophilic carbon atom of the nitrile.

Reduction: The nitrile group can be completely reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), which converts the nitrile into a 3-(aminomethyl)-2-(benzylamino)pyridine. googleapis.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine. googleapis.com

Hydrolysis: The nitrile can undergo hydrolysis under acidic or basic conditions. This process typically proceeds through an intermediate amide (nicotinamide derivative) and can be controlled to yield either the amide or the final carboxylic acid (nicotinic acid derivative). researchgate.net

Cyclization: The nitrile group is a key participant in cyclization reactions to form fused heterocyclic systems. For example, in the presence of glacial acetic acid and hydrochloric acid, related N-substituted cyanopyridine derivatives can undergo cyclization involving the nitrile group to form structures like tetrahydropyrido[2,1-b] eurjchem.comthiazine-9-carboxamide. sciencepub.net Another important reaction is the conversion of the nitrile to an amidoxime (B1450833) by treatment with hydroxylamine. This amidoxime can then be cyclized with reagents like triethyl orthoformate to yield fused pyrido[2,3-d]pyrimidin-4-amine (B1601162) 3-oxides. thieme-connect.de

| Reaction Type | Reagent(s) | Product Functional Group | Ref. |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | googleapis.com |

| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) | googleapis.com |

| Hydrolysis | H₃O⁺ or OH⁻ | Amide (-CONH₂) or Carboxylic Acid (-COOH) | researchgate.net |

| Cyclization | Hydrazine (B178648) Hydrate (B1144303) | Pyrazole (B372694) ring | researchgate.net |

| Amidoxime Formation | Hydroxylamine (NH₂OH) | Amidoxime (-C(NH₂)NOH) | thieme-connect.de |

Chemical Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature is due to the electronegative nitrogen atom, which withdraws electron density from the ring, making it less susceptible to electrophilic substitution and more reactive towards nucleophilic substitution.

Nucleophilic Aromatic Substitution: The pyridine ring is highly activated towards nucleophilic attack, particularly at the C4 and C6 positions, which are ortho and para to the ring nitrogen. The synthesis of this compound itself often relies on this reactivity, typically through the nucleophilic substitution of a leaving group (like a halogen) at the C2 position of a nicotinonitrile precursor by benzylamine (B48309). sciencepub.net The presence of additional electron-withdrawing groups on the ring can further enhance this reactivity. For instance, a 2-chloro-4,6-diaryl-nicotinonitrile derivative readily reacts with benzylamine in boiling ethanol (B145695) to yield the corresponding 2-(benzylamino) derivative. sciencepub.net

Electrophilic Aromatic Substitution: In contrast, electrophilic substitution on the pyridine ring is significantly more difficult than on benzene (B151609) and requires harsh reaction conditions. The electron-deficient nature of the ring and the fact that the ring nitrogen is protonated under the acidic conditions often used for electrophilic reactions (e.g., nitration, sulfonation) deactivates the system. When such reactions do occur, substitution is generally directed to the C5 position.

Reactions Involving the Benzylamino Substituent

The secondary amine of the benzylamino group is a key site for derivatization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation.

N-Alkylation and N-Acylation Reactions of the Amine Nitrogen

The nitrogen atom of the benzylamino group possesses a lone pair of electrons, making it nucleophilic and readily available for reactions with electrophiles.

N-Acylation: The benzylamino group can be acylated using various reagents to form the corresponding amides or sulfonamides. For example, reaction with benzoyl chloride in dioxane yields the N-benzamide derivative. informahealthcare.com Similarly, reaction with chloroacetyl chloride or p-toluenesulfonyl chloride affords the N-chloroacetamide and N-sulfonamide products, respectively. informahealthcare.comresearchgate.net Treatment with acetic anhydride (B1165640) leads to the monoacylated product. informahealthcare.com Reaction with phenyl isocyanate can also be used to produce the corresponding phenyl urea (B33335) derivative. researchgate.net

N-Alkylation: While specific examples for this compound are less commonly reported, N-alkylation of the secondary amine can be achieved using standard methods. These include reaction with alkyl halides in the presence of a base to prevent the formation of the ammonium (B1175870) salt. google.com Phase-transfer catalysis is a useful technique for such alkylations, employing tetra-alkyl ammonium salts in a biphasic system. google.com

| Reagent | Product Type | Reaction Conditions | Ref. |

| Benzoyl Chloride | N-Benzamide | Dioxane | informahealthcare.com |

| p-Toluene sulfonyl chloride | N-Sulfonamide | Butanol | informahealthcare.com |

| Chloroacetyl chloride | N-Chloroacetamide | Butanol, triethylamine (B128534) | informahealthcare.comresearchgate.net |

| Acetic Anhydride | N-Acetamide | N/A | informahealthcare.com |

| Phenyl Isocyanate | N-Phenylurea | N/A | researchgate.net |

| Alkyl Halide | N-Alkylamine | Base (e.g., K₂CO₃), Aprotic Solvent (e.g., DMF) | google.com |

Derivatizations on the Phenyl Ring of the Benzyl (B1604629) Group

The phenyl ring of the benzyl group is another site for modification, primarily through electrophilic aromatic substitution. The attached amino group (-NH-) is a strongly activating, ortho-, para-directing group. However, the reactivity is complex. Under the strongly acidic conditions required for many electrophilic substitutions (e.g., nitration, Friedel-Crafts), the amine nitrogen would be protonated to form an ammonium group (-NH₂⁺-), which is a strongly deactivating, meta-directing group.

Therefore, successful electrophilic substitution on the phenyl ring often requires careful selection of reaction conditions or the use of a protecting group on the amine nitrogen to prevent protonation and control the regiochemical outcome. For instance, acylation of the amine to form an amide reduces the activating effect and its basicity, allowing for more controlled substitution. While direct examples on this compound are not prevalent in the literature, the principles of reactions on N-benzylaniline and related compounds are applicable. rsc.org

Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net These reactions often involve the participation of both the 2-amino group and the 3-nitrile group in a cyclocondensation process.

A prominent example is the synthesis of pyrido[2,3-d]pyrimidines. Reaction of 2-aminonicotinonitriles with guanidine (B92328) leads to the formation of 2,4-diaminopyrido[2,3-d]pyrimidines. nih.gov Similarly, cyclocondensation with formamide (B127407) or thiourea (B124793) can yield the corresponding pyrido[2,3-d]pyrimidin-4(3H)-one or -thione, respectively. researchgate.net Reaction with carbon disulfide under basic conditions affords pyrido[2,3-d]pyrimidine-2,4-dithiols. thieme-connect.de

Multi-component reactions are also employed to build the substituted nicotinonitrile scaffold, which can then undergo further cyclization. One-pot cyclo-condensation of aldehydes, malononitrile (B47326), a ketone, and ammonium acetate (B1210297) is an efficient method for synthesizing substituted 2-aminonicotinonitriles. eurjchem.comresearchgate.net Furthermore, the 2-amino group can react with active methylene (B1212753) compounds like malononitrile or phenacyl bromide to yield fused systems such as 1,8-naphthyridines. researchgate.net Intramolecular cyclization strategies, sometimes triggered by a [3+2] cycloaddition, can also lead to the formation of annulated heterocycles. dntb.gov.uaresearchgate.net

| Reactant(s) | Fused Ring System | Ref. |

| Guanidine | Pyrido[2,3-d]pyrimidine | nih.gov |

| Formamide | Pyrido[2,3-d]pyrimidin-4(3H)-one | researchgate.net |

| Thiourea | Pyrido[2,3-d]pyrimidin-4(3H)-thione | researchgate.net |

| Carbon Disulfide | Pyrido[2,3-d]pyrimidine-2,4-dithiol | thieme-connect.de |

| Malononitrile | 1,8-Naphthyridine (B1210474) | researchgate.net |

Synthesis of Pyrimidine (B1678525) Derivatives

The inherent reactivity of the o-aminonitrile moiety in this compound and its analogues allows for straightforward annulation to form fused pyrimidine systems, specifically pyrido[2,3-d]pyrimidines. These reactions typically involve condensation with single-carbon electrophiles.

A primary method for this transformation is the reaction with formamide. researchgate.net Refluxing a substituted 2-aminonicotinonitrile derivative in formamide leads to the construction of the pyrimidine ring, yielding the corresponding pyrido[2,3-d]pyrimidin-4(3H)-one. researchgate.net For instance, the reaction of 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (B5685546) with formamide provides 5-(4-methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one. researchgate.net The reaction proceeds through initial formation of an N-formyl intermediate, followed by intramolecular cyclization where the amide oxygen attacks the nitrile carbon, and subsequent tautomerization and aromatization.

Similarly, bifunctional reagents like thiourea can be used to introduce the pyrimidine ring, resulting in thione-substituted derivatives. researchgate.net These cyclization strategies highlight the utility of this compound as a precursor for complex heterocyclic structures. researchgate.netrsc.org

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | Formamide | Reflux, 12 h | 5-(4-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | 49.5% | researchgate.net |

Formation of Naphthyridine Derivatives

The construction of a second pyridine ring fused to the initial pyridine core, forming naphthyridine derivatives, is a key transformation of this compound. The most common approach is a condensation reaction with compounds containing an active methylene group, often following the principles of the Friedländer annulation. researchgate.netekb.eg

When a 2-aminonicotinonitrile derivative is treated with active methylene reagents such as malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base, it readily undergoes cyclization to afford 1,8-naphthyridine derivatives. researchgate.net For example, the reaction with malononitrile yields a 4-amino-1,8-naphthyridine-3-carbonitrile derivative, while reaction with ethyl cyanoacetate produces a 4-amino-1,8-naphthyridine-3-carboxylate. researchgate.net These reactions underscore the utility of the o-aminonitrile group in building the bicyclic naphthyridine scaffold. researchgate.netekb.eg

Table 2: Synthesis of 1,8-Naphthyridine Derivatives

| Starting Material | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Aminonicotinonitrile derivative | Malononitrile | Varied experimental modulation | 4-Amino-1,8-naphthyridine-3-carbonitrile derivative | researchgate.net |

Construction of Pyrazole Derivatives

While not a direct cyclization of the aminonitrile group itself, this compound can be elaborated into precursors for fused pyrazole ring systems. This typically involves a multi-step sequence where the aminopyridine is first reacted with a dicarbonyl equivalent, followed by condensation with hydrazine. researchgate.net

A representative synthetic route involves reacting a 2-aminonicotinonitrile derivative with diethyl malonate. researchgate.net This initial reaction forms an ethyl 2-(3-cyano-2-pyridylamino)propanoate derivative. Subsequent treatment of this intermediate with hydrazine hydrate leads to cyclization, furnishing a pyrazole ring fused to the pyridine core, resulting in a 5-amino-pyrazole nicotinonitrile derivative. researchgate.net The formation of pyrazoles through the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds or their synthetic equivalents is a well-established and robust method in heterocyclic chemistry. mdpi.comnih.gov

Table 3: Multi-step Synthesis of Pyrazole Derivatives

| Step | Starting Material | Reagent | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1 | 2-Aminonicotinonitrile derivative | Diethyl malonate | Ethyl 2-(3-cyano-2-pyridylamino)propanoate derivative | researchgate.net |

Generation of Triazole and Oxadiazole Derivatives

The synthesis of triazole and oxadiazole derivatives from this compound typically requires initial modification of the nitrile group into a functionality amenable to cyclization, such as an acid hydrazide. The conversion of a nitrile to an acid hydrazide is a standard transformation that can be achieved via hydrolysis to the carboxylic acid, followed by esterification and reaction with hydrazine hydrate.

Once the corresponding acid hydrazide is formed, it becomes a versatile intermediate for five-membered heterocycles. semanticscholar.org

1,3,4-Oxadiazoles: The acid hydrazide can be cyclized by reacting with carbon disulfide in an alkaline medium to yield a 1,3,4-oxadiazole-2-thione derivative. semanticscholar.org

1,2,4-Triazoles: The acid hydrazide can be converted into a thiosemicarbazide (B42300) by reacting with an isothiocyanate. Subsequent base-catalyzed intramolecular cyclization of the thiosemicarbazide affords the 4-substituted-1,2,4-triazole-3-thiol. semanticscholar.org Alternatively, direct reaction of the acid hydrazide with hydrazine can lead to intermediates that cyclize to form aminotriazoles. semanticscholar.orgmdpi.com

Another approach involves the reaction of the 2-aminonicotinonitrile derivative with triethyl orthoformate, which yields an N-ethoxymethylideneamino derivative. researchgate.net This intermediate can then undergo further reactions to form fused triazole systems.

Synthesis of Indolinone and Isoindoline (B1297411) Analogues

The amino group of this compound provides a nucleophilic handle for the construction of fused nitrogen-containing rings, including indolinone and isoindoline structures. These syntheses are achieved by reacting the aminonicotinonitrile with appropriate bifunctional electrophiles. researchgate.net

The synthesis of an isoindoline analogue can be accomplished through the reaction of a 2-aminonicotinonitrile derivative with phthalic anhydride. researchgate.net The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyls of the anhydride, followed by a cyclization-dehydration sequence to form the fused 1,3-dioxoisoindoline ring system. researchgate.net

Furthermore, reaction with isatine (1H-indole-2,3-dione) under appropriate conditions can be used to construct oxoindoline-substituted nicotinonitriles. researchgate.net This condensation reaction typically occurs at the C3-carbonyl of isatine, leading to the formation of a new carbon-carbon bond and yielding a 2-oxoindoline derivative attached to the pyridine ring. researchgate.net

Table 4: Synthesis of Indolinone and Isoindoline Analogues

| Starting Material | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Aminonicotinonitrile derivative | Phthalic Anhydride | Optimized conditions | 2-(1,3-Dioxoisoindolin-2-yl)nicotinonitrile derivative | researchgate.net |

Mechanistic Investigations of Reaction Pathways

The chemical transformations of this compound derivatives often proceed through well-established reaction mechanisms, with intramolecular rearrangements being particularly noteworthy.

One of the most significant mechanistic pathways observed in the derivatization of these compounds is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. mdpi.comnih.gov In the context of synthesizing 2,7-naphthyridine (B1199556) derivatives, a precursor containing a suitable leaving group and a nucleophile connected by a linker can undergo this rearrangement. mdpi.comnih.gov For instance, a 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine derivative, under basic conditions, can undergo an S→O Smiles rearrangement where the alkoxide formed from the hydroxyethyl (B10761427) group attacks the pyridine ring, displacing the thioether and leading to a 1-amino-3-oxo-2,7-naphthyridine. mdpi.com The general applicability of this rearrangement offers a powerful, metal-free method for forming new C-N or C-O bonds under mild conditions. nih.govorganic-chemistry.org

The formation of fused pyrimidine and naphthyridine rings from 2-aminonicotinonitrile precursors generally follows a condensation-cyclization-aromatization sequence. In the Friedländer synthesis of naphthyridines, the reaction is initiated by the formation of an enamine or enolate from the active methylene compound, which then attacks the aminopyridine. This is followed by an intramolecular cyclization involving the amino group and a carbonyl or its equivalent, and a final dehydration step to yield the aromatic bicyclic system. ekb.eg

The synthesis of the parent this compound scaffold itself often relies on a standard intermolecular Nucleophilic Aromatic Substitution (SNAr) . In this reaction, a 2-chloronicotinonitrile derivative is treated with benzylamine, which acts as a nucleophile to displace the chloride at the electron-deficient C2 position of the pyridine ring. The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the negatively charged Meisenheimer complex intermediate.

Biological Activity and Pharmacological Potential of 2 Benzylamino Nicotinonitrile and Its Analogues

Anticancer and Antiproliferative Activities

Derivatives of 2-(benzylamino)nicotinonitrile have shown notable antiproliferative activity against various human cancer cell lines. ekb.egnih.gov The modification of the core nicotinonitrile structure has led to the development of potent compounds that interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. A key mechanism underlying these anticancer effects is the inhibition of specific protein kinases that are crucial for the growth and survival of tumor cells.

Inhibition of Key Kinases in Cancer Pathways

The pharmacological potential of this compound analogues is largely centered on their activity as kinase inhibitors. Kinases are pivotal in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, these compounds can disrupt the signaling cascades that drive tumor progression.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitotic progression, including centrosome maturation and chromosome segregation. ekb.egnih.gov Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. ekb.egnih.gov While nicotinonitrile-based hybrids are being explored as potential Aurora kinase inhibitors, specific studies detailing the inhibitory activity of this compound or its direct analogues against Aurora kinases are not prominent in the currently reviewed scientific literature. ekb.eg

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and is implicated in numerous cancers. nih.gov Research has identified this compound analogues as effective inhibitors of EGFR tyrosine kinase (EGFR-TK).

In one study, a series of 4-(benzofuran-2-yl)-2-(substituted)-nicotinonitriles were synthesized and evaluated for their EGFR-TK inhibitory activity. nih.govresearchgate.net The analogue, 4-(benzofuran-2-yl)-2-(benzylamino)nicotinonitrile (Compound 10), demonstrated good inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 1.12 µM. researchgate.net Other derivatives in the same series also showed significant potency, with IC₅₀ values comparable to that of the established EGFR inhibitor drug, gefitinib (B1684475). researchgate.net For instance, replacing the benzylamino group with a phenylethylamine moiety (Compound 11) resulted in an even more potent inhibitor with an IC₅₀ of 0.81 µM. researchgate.net

| Compound ID | Structure / Substitution | Target Kinase | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |

| 3 | Benzofuran-nicotinonitrile derivative | EGFR-TK | 0.93 | Gefitinib (0.90) |

| 10 | 4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile | EGFR-TK | 1.12 | Gefitinib (0.90) |

| 11 | 4-(Benzofuran-2-yl)-2-(phenylethylamino)nicotinonitrile | EGFR-TK | 0.81 | Gefitinib (0.90) |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govrsc.org Inhibition of VEGFR-2 is a key strategy in anticancer therapy. A review of nicotinonitrile hybrids highlighted a 3-cyanopyridine (B1664610) derivative (Compound 29) that functions as a dual inhibitor of PIM-1 kinase and VEGFR-2. ekb.eg This compound demonstrated an inhibitory effect on VEGFR-2 with an IC₅₀ value of 5.22 µM, which was comparable to the activity of the natural flavonoid quercetin, used as a reference in the study. ekb.eg

| Compound ID | Structure / Substitution | Target Kinase | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |

| 29 | 3-Cyanopyridine derivative | VEGFR-2 | 5.22 | Quercetin (9.23) |

PIM-1 Kinase Inhibition

PIM kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that regulate cell survival, proliferation, and apoptosis, and are overexpressed in many hematological and solid tumors. nih.govresearchgate.net Several studies have identified nicotinonitrile derivatives as potent inhibitors of PIM-1 kinase.

A series of novel nicotinonitrile derivatives were evaluated for their inhibitory activity against the three PIM kinase isoforms. nih.gov One of the most potent compounds, 8e, exhibited an IC₅₀ of less than or equal to 0.28 μM against all three Pim kinases. nih.gov Another study focused on nicotinonitrile and pyrazolyl nicotinonitrile conjugates, identifying compound 9 as a powerful PIM-1 inhibitor with an IC₅₀ of 20.4 nM. rsc.org Furthermore, research into pyrido[2,3-d]pyrimidines, which are synthesized from o-aminonicotinonitrile precursors, revealed compounds with exceptionally strong PIM-1 inhibition, with IC₅₀ values as low as 11.4 nM. rsc.org

| Compound ID | Structure / Substitution | Target Kinase | IC₅₀ | Reference Drug (IC₅₀) |

| 8e | Nicotinonitrile derivative | PIM-1, PIM-2, PIM-3 | ≤ 0.28 µM | Staurosporine |

| 9 | Pyrazolyl nicotinonitrile conjugate | PIM-1 | 20.4 nM | Staurosporine (16.7 nM) |

| 4 | Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 11.4 nM | Staurosporine (16.7 nM) |

| 10 | Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 17.2 nM | Staurosporine (16.7 nM) |

Mitotic Kinesin Mps1 (TTK) Kinase Inhibition

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity kinase essential for the spindle assembly checkpoint, a critical process that ensures proper chromosome segregation during mitosis. ekb.egrcsb.orgnih.gov Elevated levels of Mps1 are found in many human cancers, making it a viable target for therapeutic intervention. ekb.egrcsb.org

Research into aminopyridine-based nicotinonitriles led to the discovery of potent Mps1 inhibitors. rcsb.org One such analogue, 6-((3-(cyanomethoxy)-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-2-(cyclohexylamino)nicotinonitrile, demonstrated high selectivity and potent cellular Mps1 inhibition with an IC₅₀ of 5.3 nM in A549 lung carcinoma cells. ekb.egrcsb.org The antiproliferative activity of this compound was shown to correlate strongly with its Mps1 inhibition. rcsb.org

| Compound ID | Structure / Substitution | Target | Assay Type | IC₅₀ (nM) |

| 19c / 31 | 6-((3-(cyanomethoxy)-4-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)-2-(cyclohexylamino)nicotinonitrile | Mps1 / TTK | Cellular | 5.3 |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell division cycle, and their deregulation is a common feature in human cancers. rcsb.orgnih.gov Consequently, CDK inhibitors have been a major focus of anticancer drug development. nih.gov Roscovitine (B1683857), a potent CDK inhibitor, notably features a 6-benzylamino substitution on a purine (B94841) ring, highlighting the significance of the benzylamino group for interaction with the ATP binding pocket of CDK2. rcsb.orgresearchgate.net The crystal structure of roscovitine complexed with CDK2 reveals that the benzyl (B1604629) ring makes specific contacts with the enzyme, which helps to explain its inhibitory specificity. rcsb.org

While direct studies on this compound itself as a CDK2 inhibitor are not extensively detailed, the development of selective protein kinase inhibitors has often been based on the binding patterns of substituted purines and related heterocyclic systems. researchgate.net Research into related structures, such as pyrido[2,3-d]pyrimidines synthesized from 2-aminonicotinonitrile precursors, has been pursued to develop novel CDK inhibitors. researchgate.net This suggests that the nicotinonitrile scaffold containing a benzylamino group is a promising area for the discovery of new CDK2 inhibitors. nih.govgoogleapis.comepo.org

Mechanisms of Antiproliferative Effects

The antiproliferative effects of this compound analogues are primarily attributed to their ability to inhibit key enzymes involved in cancer cell growth and proliferation. semanticscholar.org A significant mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). semanticscholar.orgtandfonline.com EGFR is a member of the receptor tyrosine kinase family that, upon activation, triggers signaling pathways promoting cell division, adhesion, angiogenesis, and apoptosis inhibition. semanticscholar.orgtandfonline.com Overexpression of EGFR is a known factor in various cancers, making it a critical target for anticancer therapies. semanticscholar.orgtandfonline.com

In one study, a series of benzofuran-nicotinonitrile derivatives were synthesized and evaluated for their EGFR-TK inhibitory activity. semanticscholar.orgnih.gov The analogue 4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile (Compound 10) demonstrated good EGFR-TK inhibitory activity with an IC₅₀ value of 1.12 µM, comparable to the reference drug gefitinib (IC₅₀ = 0.90 µM). semanticscholar.orgnih.govresearchgate.net Molecular docking analyses further supported these findings, indicating that these compounds could effectively bind to the active site of EGFR-TK. semanticscholar.orgresearchgate.net This inhibition of EGFR signaling is a core mechanism behind the observed antiproliferative effects of these compounds. semanticscholar.org

Induction of Apoptosis in Cancer Cells

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in malignant cells. tandfonline.com Derivatives of this compound have been shown to effectively trigger this process. tandfonline.com The induction of apoptosis by these compounds is a crucial element of their anticancer activity.

Studies on benzofuran-nicotinonitrile analogues have provided detailed insights into their pro-apoptotic mechanisms. tandfonline.comresearchgate.net For instance, certain derivatives were found to induce apoptosis in HCT-116 and MCF-7 cancer cells, causing the cells to arrest in the G2/M phase of the cell cycle. semanticscholar.orgtandfonline.comresearchgate.net This apoptotic activity is further confirmed by the significant increase in the levels of caspase-3, a key executioner caspase in the apoptotic pathway. tandfonline.comresearchgate.net One analogue led to a 7.3-fold increase in caspase-3 levels. semanticscholar.orgtandfonline.comresearchgate.net Flow cytometry analysis of cells treated with these compounds showed a marked increase in both early and late apoptotic cell populations compared to untreated controls. semanticscholar.org The BCL-2 protein family, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) members, are central regulators of apoptosis, and their modulation is often a target for cancer therapy. nih.gov

Cytotoxicity against Specific Human Cancer Cell Lines (e.g., HCT-116, HepG2, MCF-7)

The anticancer potential of this compound analogues has been quantified through cytotoxicity assays against a panel of human cancer cell lines. semanticscholar.orgnih.gov These studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), providing a benchmark of its potency.

Derivatives of this compound have demonstrated a broad spectrum of activity against various cell lines, including human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). semanticscholar.orgresearchgate.net For example, the analogue 4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile (Compound 10) was found to inhibit the growth of MCF-7 cells with an IC₅₀ value of 19.69 µM. nih.gov Other synthesized nicotinonitrile derivatives also showed significant cytotoxic effects against these cell lines. researchgate.netmdpi.com The table below summarizes the cytotoxic activity of a representative analogue.

| Compound | Cell Line | IC₅₀ (µM) |

| 4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile | MCF-7 | 19.69 nih.gov |

| HepG2 | >50 nih.gov | |

| HCT-116 | >50 nih.gov | |

| Doxorubicin (Reference) | MCF-7 | 4.17 nih.gov |

| Doxorubicin (Reference) | HepG2 | 4.50 nih.gov |

| Doxorubicin (Reference) | HCT-116 | 5.23 nih.gov |

These findings underscore the potential of the this compound scaffold as a basis for developing new cytotoxic agents for cancer treatment. researchgate.netwaocp.orgjapsonline.comekb.eg

Anti-inflammatory Activity

In addition to anticancer effects, the this compound structure is associated with promising anti-inflammatory properties. Chronic inflammation is closely linked with the development of various diseases, including cancer, and agents that can mitigate inflammatory processes are of significant therapeutic interest. nih.gov The anti-inflammatory activity of various pyridine-containing heterocyclic compounds has been well-documented. acs.org

Modulation of Cyclooxygenase (COX) Enzymes

The primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. hospitalpharmacyeurope.com These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. hospitalpharmacyeurope.com While COX-1 is typically involved in maintaining normal physiological functions, COX-2 is induced by inflammatory stimuli and is a major target for anti-inflammatory drugs. nih.govhospitalpharmacyeurope.com

Research has shown that various heterocyclic compounds can selectively inhibit COX-2. nih.gov For example, certain flavonoid derivatives have demonstrated potent and selective inhibition of the COX-2 enzyme. nih.gov While direct studies on this compound are limited, the established anti-inflammatory activity of related structures suggests that modulation of COX enzymes is a likely mechanism. phcog.com The link between inflammation, COX-2 expression, and cancer progression further highlights the importance of this pathway as a therapeutic target. researchgate.net

Antioxidant Efficacy

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, can damage cells and contribute to various diseases. Compounds with antioxidant properties can neutralize these harmful free radicals. researchgate.net Research into derivatives of this compound has revealed significant antioxidant potential. researchgate.netptfarm.pl

In a study evaluating new pyridine (B92270) derivatives, a pyrazolopyridine compound synthesized from a 2-chloro nicotinonitrile intermediate demonstrated scavenging potency that was higher than that of the standard antioxidant, ascorbic acid. researchgate.net This indicates a strong capacity to neutralize free radicals. The antioxidant efficacy of such compounds is often linked to the indole-like structures within them, which can protect lipids and proteins from peroxidation. researchgate.net These findings suggest that the this compound scaffold is a valuable template for developing effective antioxidant agents.

Radical Scavenging Capabilities (e.g., ABTS, DPPH)

The antioxidant potential of this compound analogues has been investigated through their ability to scavenge free radicals, a key process in mitigating oxidative stress. Assays involving 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) are commonly employed for this purpose. mdpi.comnih.govmdpi.com

Research on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, which are structurally related to this compound, has demonstrated their capacity for radical scavenging. mdpi.com In addition to directly inhibiting tyrosinase, the antioxidant capacity of these derivatives is thought to suppress melanogenesis by inhibiting the oxidation processes in melanin (B1238610) biosynthesis. mdpi.com One particular derivative, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (compound 8), exhibited strong antioxidant activity by scavenging both DPPH and ABTS radicals. mdpi.comnih.gov This suggests that the structural framework of these compounds is conducive to antioxidant activity, which may contribute to their other biological effects. mdpi.com

The DPPH assay is a widely used spectrophotometric method to assess the antioxidant capacity of various substances, including herbal extracts and pure compounds. mdpi.com The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured. bmrcbd.org Similarly, the ABTS assay measures the reduction of the pre-formed ABTS radical cation by antioxidants. nih.gov The application of these standardized assays allows for the comparison of the radical scavenging capabilities of different compounds. researchgate.netnih.gov

Anti-Hemolytic Properties

Reactive oxygen species (ROS) can induce hemolysis, the breakdown of red blood cells, which is implicated in diseases like thalassemia and sickle cell anemia. nih.gov Compounds with anti-hemolytic properties can counteract this ROS-induced damage. nih.gov

While direct studies on the anti-hemolytic properties of this compound itself are not extensively documented in the provided search results, the antioxidant properties of its analogues suggest a potential for such activity. The ability to scavenge free radicals is a key mechanism in protecting cells, including red blood cells, from oxidative damage. ijpras.com For instance, studies on various plant extracts have demonstrated a correlation between antioxidant content and anti-hemolytic activity against H2O2-induced hemolysis. d-nb.infonih.gov The protective effect is attributed to the scavenging of radicals that would otherwise damage the red blood cell membrane. ijpras.com Given that analogues of this compound exhibit significant radical scavenging capabilities, it is plausible that they could also offer protection against hemolysis. mdpi.com Further research is needed to specifically evaluate the anti-hemolytic potential of this compound and its derivatives.

Antimicrobial Activities

The antimicrobial properties of nicotinonitrile derivatives have been a subject of investigation, with studies exploring their efficacy against a range of microorganisms. ontosight.ai

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacteria, Helicobacter pylori)